

Spectroscopic comparison of (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylates

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Compound of Interest

Compound Name: (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

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A Spectroscopic Comparison of (E) and (Z) Isomers of Ethyl 2-Cyano-3-Phenylacrylate

This guide presents an objective spectroscopic comparison of the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate, key intermediates in pharmaceutical and materials science. The distinct spatial arrangement of substituents around the carbon-carbon double bond in these geometric isomers leads to notable differences in their spectroscopic signatures. This document provides a detailed analysis of their ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectra, supported by experimental data and protocols.

Chemical Structures of (E) and (Z) Isomers

The geometric isomerism in ethyl 2-cyano-3-phenylacrylate arises from the restricted rotation about the C=C double bond. The (E) isomer has the high-priority phenyl and cyano groups on opposite sides of the double bond, while the (Z) isomer has them on the same side.

(Z)-ethyl 2-cyano-3-phenylacrylate

Z_structure

(E)-ethyl 2-cyano-3-phenylacrylate

E_structure

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Caption: Chemical structures of the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate. The data for the (E) isomer is more commonly reported as it is the thermodynamically more stable product.^[1] Data for the (Z) isomer is less common and may be inferred from related structures or specialized synthetic routes.

¹H NMR Spectroscopy Data

The chemical shift of the vinylic proton is a key diagnostic feature to distinguish between the two isomers. In the (E) isomer, this proton is deshielded by the ester group and appears at a lower field compared to the (Z) isomer.

Proton	(E) Isomer Chemical Shift (δ , ppm)	(Z) Isomer Chemical Shift (δ , ppm)
Vinylic-H	8.26 (s, 1H) ^[2]	~7.5 (expected)
Phenyl-H	8.00 (d, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H) ^[2]	~7.4-7.8 (m)
Methylene-H (-CH ₂ -)	4.40 (q, J = 7.2 Hz, 2H) ^[2]	~4.3 (q)
Methyl-H (-CH ₃)	1.41 (t, J = 7.2 Hz, 3H) ^[2]	~1.3 (t)

¹³C NMR Spectroscopy Data

The chemical shifts of the carbon atoms in the C=C double bond and the carbonyl carbon are influenced by the isomeric configuration.

Carbon	(E) Isomer Chemical Shift (δ , ppm)	(Z) Isomer Chemical Shift (δ , ppm)
Carbonyl C=O	162.5[3]	~163
Vinylic-C (α)	103.0[3]	~105
Vinylic-C (β)	155.1[3]	~153
Phenyl-C	133.4, 131.5, 131.1, 130.1[3]	Similar to (E) isomer
Cyano-C	115.5[3]	~116
Methylene-C (-CH ₂ -)	62.8[3]	~62
Methyl-C (-CH ₃)	14.2[3]	~14

Infrared (IR) Spectroscopy Data

The main differences in the IR spectra are observed in the stretching frequencies of the C=O, C≡N, and C=C bonds.

Functional Group	(E) Isomer Wavenumber (cm ⁻¹)	(Z) Isomer Wavenumber (cm ⁻¹)
C≡N stretch	2220[4]	~2225
C=O stretch	1716[4]	~1720
C=C stretch	1600[4]	~1605
C-H (aromatic)	3060-3030	3060-3030
C-H (aliphatic)	2982[4]	~2980

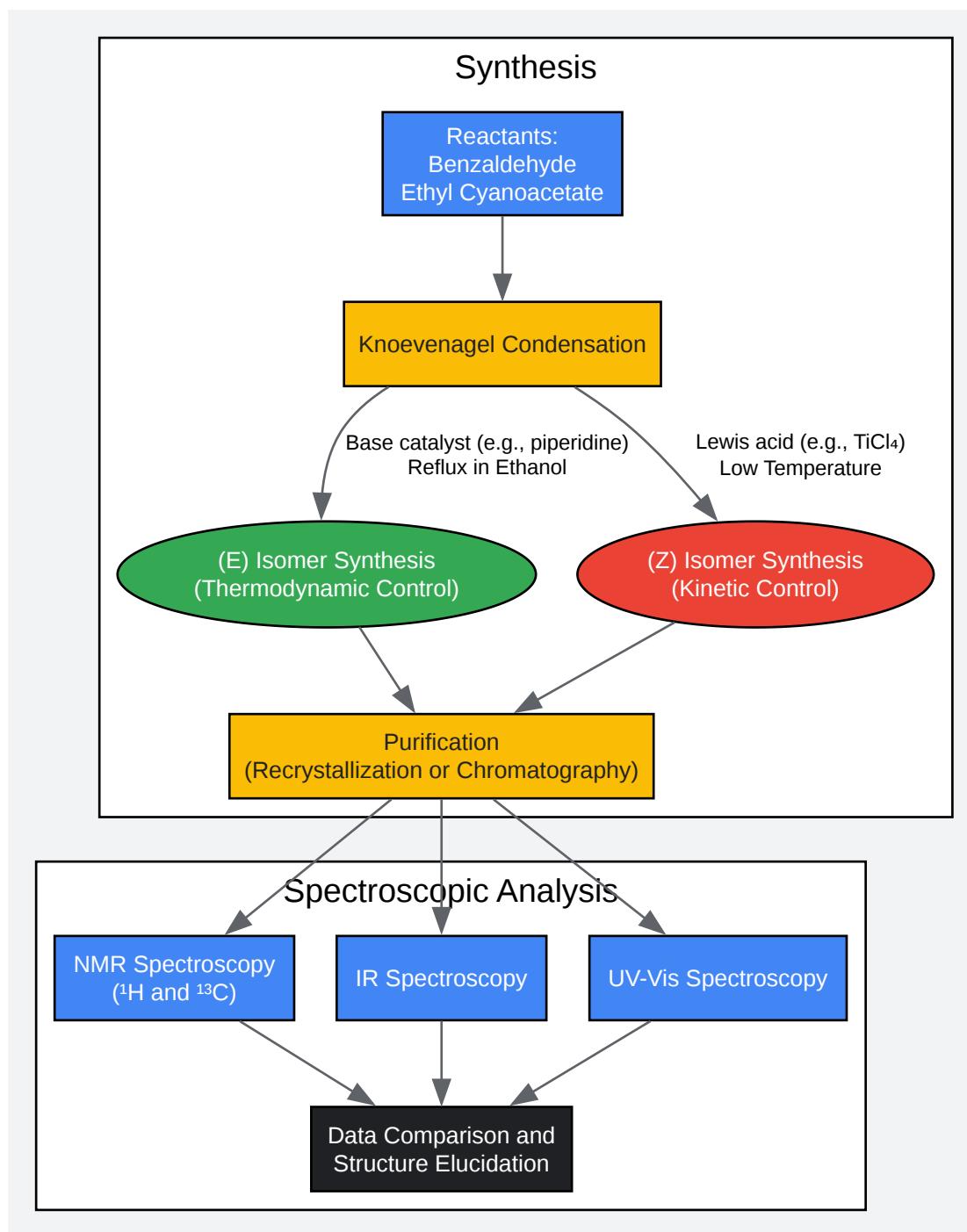
UV-Vis Spectroscopy Data

The wavelength of maximum absorbance (λ_{max}) is affected by the extent of conjugation, which differs slightly between the isomers. The (E) isomer, being more planar, typically exhibits a slightly higher λ_{max} and molar absorptivity.

Parameter	(E) Isomer	(Z) Isomer
λ_{max} (nm)	~300-320	~290-310
Molar Absorptivity (ϵ)	Higher	Lower

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of the (E) and (Z) isomers is outlined below.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of (E) and (Z) isomers.

Experimental Protocols

Synthesis of (E)-ethyl 2-cyano-3-phenylacrylate

This protocol follows a standard Knoevenagel condensation under thermodynamic control.[5]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.
- **Catalyst Addition:** Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the (E) isomer as the major product.

Synthesis of (Z)-ethyl 2-cyano-3-phenylacrylate

The synthesis of the (Z) isomer requires kinetic control, often using a Lewis acid catalyst at low temperatures.[5]

- **Reaction Setup:** In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.
- **Catalyst Preparation:** In a separate flask, add titanium tetrachloride ($TiCl_4$, 1.1 eq.) to anhydrous dichloromethane at 0 °C.
- **Reaction:** Slowly add the solution of the aldehyde and ester to the $TiCl_4$ solution at 0 °C. Then, slowly add a solution of a hindered base (e.g., 2,6-lutidine, 2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
- **Workup:** After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to isolate the (Z) isomer.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.[3][4]
- IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets.[4]
- UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette.[1] Solutions of the compounds are prepared in a suitable solvent, such as ethanol or methanol, at a concentration of approximately 0.01 mM. The spectrum is recorded over a wavelength range of 200-400 nm.[6]

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